molecular formula C7H16Cl2F2N2 B2388031 2-(4,4-Difluoropiperidin-1-yl)ethanamine dihydrochloride CAS No. 1609345-55-2

2-(4,4-Difluoropiperidin-1-yl)ethanamine dihydrochloride

Cat. No. B2388031
M. Wt: 237.12
InChI Key: QIZZEVXZXRVHRZ-UHFFFAOYSA-N
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Patent
US09126998B2

Procedure details

6.9 ml of a 2 N solution of hydrogen chloride in diethyl ether (13.8 mmol, 10 equivalents) were added to 500 mg of tert-butyl [2-(4,4-difluoropiperidin-1-yl)ethyl]carbamate (Example 166A, 1.38 mmol, 1 equivalent), and the mixture was stirred at RT overnight. The solvent was decanted off, the residue was triturated three times with diethyl ether, the diethyl ether was decanted off and the product obtained in this manner was dried under reduced pressure. This gave 448 mg (100% of theory; purity 73%) of the title compound.
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
13.8 mmol
Type
reactant
Reaction Step One
Name
tert-butyl [2-(4,4-difluoropiperidin-1-yl)ethyl]carbamate
Quantity
500 mg
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[ClH:1].C(OCC)C.[F:7][C:8]1([F:24])[CH2:13][CH2:12][N:11]([CH2:14][CH2:15][NH:16]C(=O)OC(C)(C)C)[CH2:10][CH2:9]1>>[ClH:1].[ClH:1].[F:24][C:8]1([F:7])[CH2:9][CH2:10][N:11]([CH2:14][CH2:15][NH2:16])[CH2:12][CH2:13]1 |f:3.4.5|

Inputs

Step One
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
13.8 mmol
Type
reactant
Smiles
C(C)OCC
Name
tert-butyl [2-(4,4-difluoropiperidin-1-yl)ethyl]carbamate
Quantity
500 mg
Type
reactant
Smiles
FC1(CCN(CC1)CCNC(OC(C)(C)C)=O)F

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at RT overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was decanted off
CUSTOM
Type
CUSTOM
Details
the residue was triturated three times with diethyl ether
CUSTOM
Type
CUSTOM
Details
the diethyl ether was decanted off
CUSTOM
Type
CUSTOM
Details
the product obtained in this manner
CUSTOM
Type
CUSTOM
Details
was dried under reduced pressure

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
Cl.Cl.FC1(CCN(CC1)CCN)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.